molecular formula C28H50N4O4 B12499704 2,5-Bis(decyloxy)terephthalohydrazide

2,5-Bis(decyloxy)terephthalohydrazide

Cat. No.: B12499704
M. Wt: 506.7 g/mol
InChI Key: MIFUEFVZRBCBBE-UHFFFAOYSA-N
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Description

2,5-Bis(decyloxy)terephthalohydrazide is an organic compound with the molecular formula C28H50N4O4 and a molecular weight of 506.72 g/mol . It is a derivative of terephthalohydrazide, where two decyloxy groups are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(decyloxy)terephthalohydrazide typically involves the reaction of 2,5-dihydroxyterephthalohydrazide with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

  • Dissolve 2,5-dihydroxyterephthalohydrazide in DMF.
  • Add potassium carbonate to the solution.
  • Slowly add decyl bromide to the mixture while stirring.
  • Heat the reaction mixture to around 80-100°C and maintain the temperature for several hours.
  • After completion, cool the reaction mixture and pour it into water to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(decyloxy)terephthalohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Bis(decyloxy)terephthalohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide groups can form hydrazone linkages with aldehyde or ketone groups, leading to the formation of stable covalent bonds. This property is exploited in the synthesis of covalent organic frameworks (COFs) and other materials . Additionally, the decyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in organic solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(decyloxy)terephthalohydrazide is unique due to its long decyloxy chains, which provide enhanced hydrophobicity and solubility in organic solvents. This property makes it particularly useful in the synthesis of hydrophobic materials and coatings .

Properties

Molecular Formula

C28H50N4O4

Molecular Weight

506.7 g/mol

IUPAC Name

2,5-didecoxybenzene-1,4-dicarbohydrazide

InChI

InChI=1S/C28H50N4O4/c1-3-5-7-9-11-13-15-17-19-35-25-21-24(28(34)32-30)26(22-23(25)27(33)31-29)36-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20,29-30H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

MIFUEFVZRBCBBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCCCCCCC)C(=O)NN

Origin of Product

United States

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